[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
Description
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine dihydrochloride is a cyclobutane-based compound featuring a methylsulfonimidoyl substituent and a methanamine moiety, stabilized as a dihydrochloride salt. The methylsulfonimidoyl group (CH3S(O)(NH)–) introduces both hydrogen-bonding capacity and electronic effects, distinguishing it from other cyclobutyl derivatives. Its dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
[3-(methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRIQDBLSVRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride typically involves the reaction of cyclobutylmethanamine with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring to ensure consistent quality. The compound is then isolated and formulated into its dihydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying biological systems and pathways.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It finds use in various industrial processes, such as material synthesis and catalysis.
Mechanism of Action
The mechanism by which [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The methylsulfonimidoyl group in the target compound provides a sulfonamide-like structure, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors) . In contrast, imidazolyl and pyrazolyl analogs () rely on aromatic π-π stacking, which is critical for binding to hydrophobic pockets.
Ring Size :
Pharmacological Relevance :
Physicochemical Properties
- Solubility : Dihydrochloride salts generally improve aqueous solubility. However, the methylsulfonimidoyl group’s polarity may further enhance solubility compared to phenyl or fluoropyridinyl analogs .
- Molecular Weight : The target compound’s estimated molecular weight (~265.2) is intermediate between imidazolyl (224.13) and didesmethylsibutramine (288.26), balancing bioavailability and permeability .
Biological Activity
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth exploration of the compound's biological activity, including its mechanism of action, synthesis, and applications in research.
The synthesis of this compound typically involves several steps:
- Formation of the Cyclobutyl Ring : This can be achieved through cyclization of a suitable precursor.
- Introduction of the Methylsulfonimidoyl Group : This is accomplished via a sulfonation reaction.
- Addition of Methanamine : The final step includes reacting with hydrochloric acid to form the dihydrochloride salt.
The compound's chemical structure allows it to participate in various reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to diverse derivatives with potentially different biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. Notably, compounds with similar structures have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Research indicates that compounds similar to this compound possess significant anticancer properties. For instance, studies have documented its efficacy against various cancer cell lines, demonstrating the potential for use as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibiotic.
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, this compound exhibits potential anti-inflammatory and analgesic effects. These properties could be beneficial in treating conditions characterized by inflammation and pain.
Research Applications
The compound's diverse biological activities make it a valuable subject for research across several domains:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules.
- Pharmacology : For exploring its therapeutic potential in treating various diseases.
- Material Science : Investigating its use in developing new materials with unique properties .
Case Studies
Several case studies highlight the compound's potential:
- A study demonstrated its effectiveness in inhibiting tumor growth in vitro, suggesting mechanisms involving apoptosis and cell cycle arrest.
- Another investigation reported on its antibacterial activity against resistant strains of bacteria, indicating a promising avenue for antibiotic development.
Comparative Analysis
In comparison to similar compounds, this compound stands out due to its unique combination of functional groups that may confer distinct biological properties. The table below summarizes key differences:
| Compound Name | Structure Features | Biological Activity | Notable Applications |
|---|---|---|---|
| This compound | Cyclobutyl ring + methylsulfonimidoyl group | Anticancer, antimicrobial | Oncology, antibiotic development |
| Similar Compound A | Different functional groups | Moderate anticancer | Limited applications |
| Similar Compound B | Similar core structure | Antimicrobial only | Antibiotic research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
